molecular formula C21H22N2O3 B2809335 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methoxybenzamide CAS No. 851406-37-6

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2809335
CAS No.: 851406-37-6
M. Wt: 350.418
InChI Key: NNNVGKHFLXHNPC-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
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Scientific Research Applications

Hydrolysis and Ring Opening Reactions

Research indicates that derivatives of dihydroquinoline undergo hydrolysis under various conditions, leading to the formation of benzamide compounds with potential for further chemical transformations. Shemchuk et al. (2010) discussed the hydrolytic opening of the quinazoline ring in specific 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives, yielding N-furfuryl benzamide products (Shemchuk et al., 2010).

Synthesis of Quinoline Derivatives

The synthesis of quinoline and its derivatives is a topic of interest due to their broad spectrum of biological activities. White and Baker (1990) explored the synthesis of dimethyl dicarbamates derived from tetrahydro-4-oxoquinazolines, presenting a method that could be applied to related compounds (White & Baker, 1990).

Receptor Binding Studies

Research into benzamide analogues reveals their potential in receptor binding studies, particularly relating to sigma-2 receptors, which are implicated in tumor proliferation. Xu et al. (2005) radiolabeled benzamide analogues to evaluate their binding to sigma-2 receptors, demonstrating the utility of these compounds in investigating receptor interactions (Xu et al., 2005).

Crystal Structure Analysis

The determination of crystal structures of quinoline derivatives offers insights into their chemical behavior and potential for drug design. Rimaz et al. (2009) reported on the synthesis and single crystal X-ray structure of a bis(quinazolin)disulfide, providing valuable data for understanding the molecular configuration of such compounds (Rimaz et al., 2009).

Anticancer Activity

The exploration of quinoline and benzamide derivatives for their anticancer activity remains a significant area of research. Chinh et al. (2021) synthesized N-alkyl-plinabulin derivatives with aryl groups and tested their cytotoxicity against cancer cell lines, highlighting the therapeutic potential of these compounds (Chinh et al., 2021).

Properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-4-5-14(2)19-18(13)12-16(21(25)23-19)10-11-22-20(24)15-6-8-17(26-3)9-7-15/h4-9,12H,10-11H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNVGKHFLXHNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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